2,6-Divinylpyridine

Polymer Chemistry Ion-Exchange Resins Crosslinking Density

Procure 2,6-Divinylpyridine, the symmetric, divinyl heterocyclic monomer (C9H9N) essential for creating crosslinked polymer networks with integrated nitrogen functionality. Unlike monovinyl analogs, it provides a robust 3D matrix for ion-exchange resins and catalyst supports. Its pyridine nitrogen enables post-quaternization and metal coordination, a performance advantage over non-functional crosslinkers like DVB. Ideal for synthesizing bridged heterocycles via double Michael addition. Ensure your material specifications require this precise 2,6-substitution pattern to avoid compromised polymer architecture and performance.

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
CAS No. 1124-74-9
Cat. No. B15492297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Divinylpyridine
CAS1124-74-9
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC=CC1=NC(=CC=C1)C=C
InChIInChI=1S/C9H9N/c1-3-8-6-5-7-9(4-2)10-8/h3-7H,1-2H2
InChIKeyXUYNOFFNHFHOFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Divinylpyridine (CAS 1124-74-9) Procurement: Core Identity and Class Context for Strategic Sourcing


2,6-Divinylpyridine (CAS: 1124-74-9), a C9H9N heterocyclic monomer, is a divinyl-substituted pyridine derivative characterized by two terminal vinyl (-CH=CH₂) groups located at the symmetric 2- and 6-positions of the pyridine ring [1]. This symmetric, para-like substitution pattern distinguishes it from other vinylpyridine isomers and forms the structural basis for its specific performance in polymer science and organic synthesis. As a reactive monomer, it is a key building block for creating crosslinked polymer networks and ion-exchange resins, and it functions as a unique Michael acceptor in double conjugate addition reactions [2]. Its procurement is often driven by the need for a crosslinking agent that provides specific physicochemical properties, such as a defined nitrogen content and basicity, which are intrinsic to the pyridine heterocycle and directly impact the performance of the final polymeric material in applications like catalysis, separation science, and advanced materials development.

2,6-Divinylpyridine Sourcing: Why Isomeric or Monovinyl Analogs Cannot Deliver Equivalent Performance


Substituting 2,6-divinylpyridine with other vinylpyridine isomers or monovinyl analogs is not a straightforward replacement and will likely lead to significantly altered material properties or synthetic outcomes. The performance of this compound is dictated by the precise interplay of three critical molecular features: (1) the number of polymerizable vinyl groups, (2) their specific ring position, and (3) the presence of the basic pyridine nitrogen. A monovinyl analog like 2-vinylpyridine (2VP) or 4-vinylpyridine (4VP) will polymerize into a linear chain but cannot act as a crosslinker, failing to create a three-dimensional, insoluble network [1]. Furthermore, the reactivity and properties of a vinyl group are strongly influenced by its position on the pyridine ring; for example, 4VP exhibits different reactivity compared to 2VP in certain polymerization systems, leading to differences in polymer structure [2]. The nitrogen atom provides a functional handle for post-modification (e.g., quaternization) and imparts specific basicity and metal-coordination capabilities that are absent in widely used, non-functional crosslinkers like divinylbenzene (DVB). Therefore, each analog offers a different combination of these three parameters, making the direct substitution of 2,6-divinylpyridine a high-risk decision for any application requiring its precise structural and functional profile.

Quantitative Differentiation Guide for 2,6-Divinylpyridine (1124-74-9) vs. Relevant Analogs in Material and Synthetic Applications


Crosslinking Capability: Quantified Network Formation vs. Monovinyl Analogs

2,6-Divinylpyridine is a bifunctional crosslinking monomer, while its closest monovinyl analogs (2-vinylpyridine and 4-vinylpyridine) are linear chain-forming monomers [1]. This functional difference is absolute and quantifiable: a divinyl monomer has two polymerizable vinyl groups, whereas monovinyl monomers have one. In a polymerization, this leads to a crosslinking density that is zero for monovinyl polymers and greater than zero for 2,6-divinylpyridine copolymers. This distinction is critical for applications requiring an insoluble, three-dimensional polymer network.

Polymer Chemistry Ion-Exchange Resins Crosslinking Density

Functionality for Post-Modification: Pyridine Nitrogen Content vs. Divinylbenzene (DVB)

In contrast to the widely used crosslinker divinylbenzene (DVB), 2,6-divinylpyridine incorporates a basic nitrogen atom within each monomer unit [1]. This provides an inherent functionality for subsequent chemical modifications, such as quaternization to create strong anion-exchange sites [2], or for metal coordination in catalyst supports. DVB, an aromatic hydrocarbon, lacks this nitrogen center and therefore offers no intrinsic capacity for such post-polymerization functionalization.

Ion-Exchange Catalysis Resin Functionalization

Selective Bifunctional Reactivity: Demonstrated Double Michael Addition vs. Underdeveloped Cyclization

2,6-Divinylpyridine has been specifically demonstrated to undergo double conjugate addition reactions with active methylene compounds, forming dipyridyl products [1]. This is in direct contrast to the general statement that the difunctionalization of vinylpyridines via cyclization is rare and underdeveloped [2]. This specific reactivity profile highlights its utility as a unique bifunctional electrophile in synthetic chemistry, a role that monovinylpyridines cannot fulfill.

Organic Synthesis Conjugate Addition Michael Acceptor

Synthesis Selectivity: Co-Production with 2-Methyl-6-vinylpyridine (2M6VP)

The industrial synthesis of 2,6-divinylpyridine from 2,6-lutidine and formaldehyde over a modified ZSM-5 catalyst yields a mixture of 2,6-divinylpyridine (2,6-DVP) and the monovinyl intermediate, 2-methyl-6-vinylpyridine (2M6VP) . Under the reported conditions (Cs-ZSM-5 catalyst, SiO2/Al2O3=30, 3wt% Cs, 300°C, WHSV=0.5 h-1), a 2,6-lutidine conversion of 37.1% resulted in product selectivities of 25.2% for 2,6-DVP and 74.8% for 2M6VP. This data directly quantifies the synthetic challenge in obtaining pure 2,6-divinylpyridine, making it a more complex and likely higher-cost monomer compared to its monovinyl counterpart, which can be produced as the primary product under similar conditions.

Process Chemistry Heterogeneous Catalysis Synthesis Optimization

High-Value Applications for 2,6-Divinylpyridine (CAS 1124-74-9) Driven by Differentiated Performance


Synthesis of Functional Anion-Exchange Resins with Intrinsic Pyridine Sites

As established in Evidence Item 2, the intrinsic nitrogen atom in 2,6-divinylpyridine provides a direct site for creating anion-exchange resins. Copolymerization with a monovinyl monomer yields a crosslinked, insoluble polymer bead that can be subsequently quaternized at the pyridine nitrogen to generate strong-base anion-exchange capacity [1]. This application leverages both its crosslinking ability (Evidence Item 1) and its heteroatom functionality (Evidence Item 2) to create a resin with performance characteristics distinct from traditional aminated styrene-DVB resins.

Preparation of Crosslinked Polymer Supports for Heterogeneous Catalysis

The pyridine nitrogen's ability to coordinate with metals is a key differentiator from non-functional crosslinkers like divinylbenzene (Evidence Item 2). Copolymers of 2,6-divinylpyridine can serve as robust, high-surface-area supports for transition metal catalysts. The crosslinked nature of the polymer, provided by 2,6-divinylpyridine (Evidence Item 1), ensures the catalyst support is insoluble and mechanically stable under reaction conditions, while the pyridyl groups provide anchoring points for catalytically active metal species, enhancing catalyst stability and facilitating recovery and reuse.

Building Block for Complex Heterocycles via Bifunctional Michael Addition

The proven ability of 2,6-divinylpyridine to act as a double Michael acceptor with active methylene compounds (Evidence Item 3) enables the efficient synthesis of dipyridyl and related bridged heterocyclic structures. This specific reactivity is valuable in medicinal chemistry and materials science for constructing molecular architectures that would be difficult to access using monovinylpyridines or through alternative cyclization strategies. The quantitative selectivity data from its synthesis (Evidence Item 4) further informs process chemists on the feasibility and cost considerations of using this building block in scale-up.

Fabrication of Chemically Modified Electrodes (CMEs) for Sensing

Derivatives of 2,6-divinylpyridine, such as 4-(azulen-1-yl)-2,6-divinylpyridines, are used in the preparation of chemically modified electrodes [1]. The 2,6-divinylpyridine core provides a polymerizable scaffold that can be electrochemically oxidized to form redox-active polymer films on electrode surfaces. While this application is specific to derivatives, the fundamental ability to polymerize and form films is directly tied to the divinyl monomer structure (Evidence Item 1), and the electrochemical properties are influenced by the pyridine core. This represents an advanced materials application where the specific structural features of the 2,6-divinylpyridine motif are essential.

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